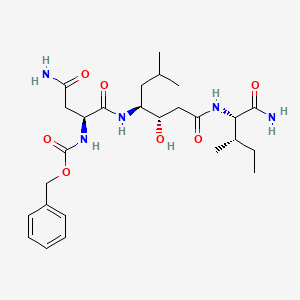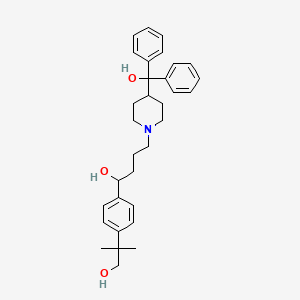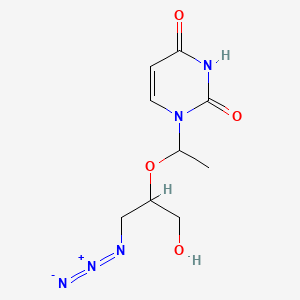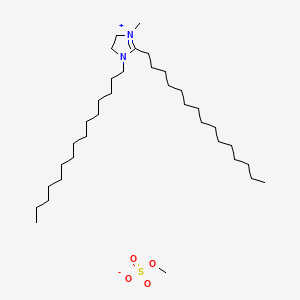
1-Methyl-2,3-di(pentadecyl)-4,5-dihydroimidazol-1-ium; methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates are a class of organic compounds characterized by the presence of an imidazolium ring. These compounds are known for their surfactant properties and are used in various industrial applications due to their ability to reduce surface tension and enhance the solubility of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates typically involves the alkylation of imidazole with long-chain alkyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The resulting alkylated imidazole is then quaternized with methyl sulfate to form the final imidazolium compound.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form imidazolium N-oxides.
Reduction: Reduction reactions can convert the imidazolium ring to an imidazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chains or the imidazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazolium N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazolium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates have a wide range of applications in scientific research:
Chemistry: Used as ionic liquids and catalysts in various organic reactions.
Biology: Employed as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized as surfactants in detergents, emulsifiers in cosmetics, and dispersants in paints and coatings.
Mécanisme D'action
The mechanism of action of imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates involves their interaction with biological membranes. The long alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. In addition, the imidazolium ring can interact with various molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolium compounds with different alkyl chain lengths: These compounds have similar properties but may differ in their solubility and surfactant efficiency.
Pyridinium compounds: Another class of quaternary ammonium compounds with similar surfactant properties but different chemical structures.
Quaternary ammonium compounds: A broader category that includes imidazolium and pyridinium compounds, known for their antimicrobial and surfactant properties.
Uniqueness
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates are unique due to their specific combination of alkyl chain lengths and the presence of an amidoethyl group. This unique structure enhances their surfactant properties and makes them particularly effective in disrupting microbial cell membranes.
Propriétés
Numéro CAS |
72623-82-6 |
|---|---|
Formule moléculaire |
C35H72N2O4S |
Poids moléculaire |
617.0 g/mol |
Nom IUPAC |
1-methyl-2,3-di(pentadecyl)-4,5-dihydroimidazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C34H69N2.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34-35(3)32-33-36(34)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-33H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
STAQPTVUGDKIIU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC1=[N+](CCN1CCCCCCCCCCCCCCC)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


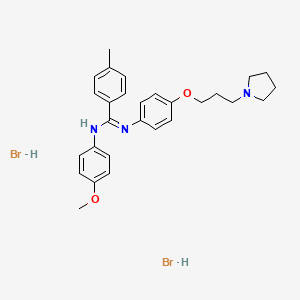
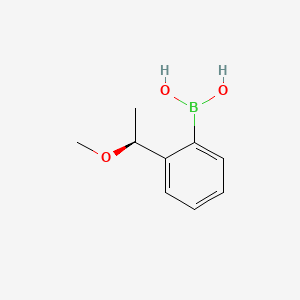



![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)

![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

